An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenfluramine
An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenfluramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfluramine is a phenethylamine derivative that has been utilized for its pharmacological effects on the central nervous system. Initially developed as an appetite suppressant, it has seen renewed interest for its efficacy in treating rare forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome.[1] This guide provides a comprehensive overview of the chemical structure of fenfluramine and detailed methodologies for its chemical synthesis, tailored for a technical audience in the fields of chemical and pharmaceutical sciences.
Chemical Structure and Properties
Fenfluramine, with the IUPAC name N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine, is a chiral molecule existing as a racemic mixture of two enantiomers: dexfenfluramine and levofenfluramine. The trifluoromethyl group at the meta position of the phenyl ring is a key structural feature.
Chemical and Physical Properties
A summary of the key chemical and physical properties of fenfluramine and its hydrochloride salt is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆F₃N | [1] |
| Molecular Weight | 231.26 g/mol | [1] |
| CAS Number | 458-24-2 (racemate) | [1] |
| Boiling Point | 108-112 °C at 12 mmHg | [1] |
| Melting Point (HCl salt) | 160-170 °C | [1] |
| pKa | Not available | |
| logP | 3.36 | [1] |
| Appearance | Colorless oil (free base) | [1][2] |
Synthesis of Fenfluramine
The most prevalent and industrially viable synthesis of fenfluramine involves the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one. This key intermediate can be synthesized through various routes, with a common method being the Dakin-West reaction of 2-(3-(trifluoromethyl)phenyl)acetic acid.
Synthesis of the Key Intermediate: 1-(3-(trifluoromethyl)phenyl)propan-2-one
A common route for the preparation of this key ketone intermediate is outlined below.
Caption: Synthesis of the key ketone intermediate.
Experimental Protocol: Synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-one from 2-(3-(trifluoromethyl)phenyl)acetic acid
To a solution of 2-(3-(trifluoromethyl)phenyl)acetic acid, approximately 5 equivalents of acetic anhydride and 0.5 equivalents of 1-methylimidazole are added. The reaction mixture is heated and stirred. Upon completion, the reaction is worked up to isolate the desired ketone. This method has been reported to achieve yields of 80% or higher.[3]
Reductive Amination to Fenfluramine
The final step in the synthesis of fenfluramine is the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine. Several reducing agents can be employed for this transformation, with sodium borohydride and sodium triacetoxyborohydride being common choices.
Caption: Reductive amination to form Fenfluramine.
Experimental Protocol 1: Reductive Amination using Sodium Borohydride
A suspension of sodium hydroxide in methanol is prepared, to which a solution of ethylamine hydrochloride in methanol is added dropwise. This is followed by the addition of 1-(3-(trifluoromethyl)phenyl)-propan-2-one.[1][2] The mixture is stirred for several hours at room temperature to facilitate imine formation. The reaction is then cooled, and a solution of sodium borohydride in aqueous sodium hydroxide is added dropwise, maintaining a low temperature.[1][2] After the reaction is complete, the methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., heptane).[1] The organic phase is washed with water and concentrated to yield fenfluramine as a free base.[1]
Experimental Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
A solution of 1-(3-(trifluoromethyl)phenyl) acetone, ethylamine, water, and methanol is treated with sodium triacetoxyborohydride and stirred at room temperature.[1] Upon completion, the reaction is basified with sodium hydroxide solution, and the product is extracted with toluene.[1]
Salt Formation and Purification
For pharmaceutical applications, the fenfluramine free base is typically converted to its hydrochloride salt, which exhibits improved stability and handling properties.
Experimental Protocol: Formation of Fenfluramine Hydrochloride
The crude fenfluramine free base is dissolved in a suitable solvent, such as ethyl acetate, and cooled.[1] A solution of hydrochloric acid in ethyl acetate is then added dropwise, leading to the precipitation of fenfluramine hydrochloride.[1] The resulting solid is collected by filtration and can be further purified by recrystallization from a solvent such as 2-butanol.[1]
Quantitative Data on Synthesis
The following table summarizes the reported yields and purity for the synthesis of fenfluramine via reductive amination.
| Reducing Agent | Yield | Purity | Reference |
| Sodium Borohydride | 72% (normalized) | 77% (HPLC) | [1][2] |
| Electrochemical (Mercury Cathode) | 87% | Not specified | [1][2] |
| Sodium Triacetoxyborohydride | >90% (in some cases) | >99% (after crystallization) | [3] |
Spectroscopic Data
The structural elucidation of fenfluramine and its intermediates is confirmed through various spectroscopic techniques.
Mass Spectrometry
The mass spectrum of fenfluramine exhibits characteristic fragmentation patterns. Intense peaks are observed at m/z 72, 159, 216, and 230.[4]
Infrared (IR) Spectroscopy
The IR spectrum of fenfluramine provides information about its functional groups. The data can be obtained from sources such as the Bio-Rad/Sadtler IR Data Collection.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of fenfluramine and for determining its purity.[1] Quantitative ¹H NMR methods have also been developed to determine the enantiomeric purity of fenfluramine using chiral solvating agents.[5]
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of fenfluramine. The primary synthetic route via reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one is a robust and scalable method. The provided experimental protocols and quantitative data offer valuable insights for researchers and professionals involved in the synthesis and development of this important pharmaceutical compound. Further investigation into the detailed spectroscopic characterization of fenfluramine and its intermediates will continue to be of interest to the scientific community.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]
- 3. CN113499330A - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]
- 4. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
